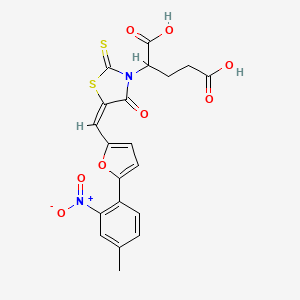

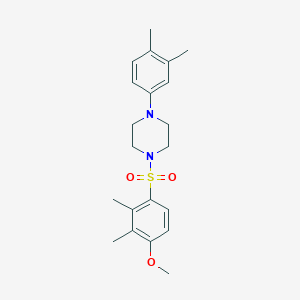

![molecular formula C19H16N2OS B2947372 N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide CAS No. 681163-38-2](/img/structure/B2947372.png)

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” is a derivative of 8H-Indeno[1,2-d]thiazole . It has been synthesized and evaluated for its biochemical activities against SARS-CoV-2 3CL protease . The 3-Chymotrypsin-like cysteine protease (3CL pro) is an attractive target for SARS-CoV-2 due to its important role in viral replication .

Synthesis Analysis

The synthesis of “N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” involves a series of chemical reactions . The strategy followed for the design of the new analogs, the in vitro biological evaluation as potential enzyme inhibitors, and the prediction mode binding for the selected compound .Molecular Structure Analysis

The molecular structure of “N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide” is complex. The indene moiety of the compound buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis

The position of the methoxy group on the phenyl ring significantly affected inhibitory activities against SARS-CoV-2 3CL pro . Further modifications of the compound, such as the isosteric replacement of the sulfur with the oxygen (compound 10) and then moving to the removal of one carbon at the central ring to obtain an indene derivative (compound 17), have been explored .科学研究应用

SARS-CoV-2 3CL Protease Inhibition

One of the primary applications of this compound is as an inhibitor of the SARS-CoV-2 3CL protease, which plays a crucial role in the viral replication of COVID-19. A study has shown that derivatives of 8H-Indeno[1,2-d]thiazole, including the compound , have demonstrated inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL protease . This suggests its potential as a prototype for developing novel inhibitors against SARS-CoV-2.

Drug Design and Synthesis

The structure of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide allows for modifications that can lead to the design and synthesis of new drugs. Its biochemical activities can be evaluated against various targets, and structure-activity relationships (SAR) can be established to optimize its efficacy .

Molecular Docking Studies

Molecular docking studies of this compound against various enzymes and receptors can provide insights into its binding modes and interactions. This is essential for understanding its mechanism of action and for the rational design of more potent derivatives .

Biochemical Evaluation

The compound’s biochemical activities can be assessed in different biological assays to determine its therapeutic potential. For instance, its efficacy against other proteases or enzymes involved in diseases can be evaluated .

作用机制

Target of Action

The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of the SARS-CoV-2 virus, making it an attractive target for therapeutic intervention .

Mode of Action

N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide interacts with the 3CL pro enzyme, inhibiting its activity . The compound displays inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . The exact binding mode of the compound with 3CL pro has been rationalized through molecular docking .

Biochemical Pathways

By inhibiting the 3CL pro enzyme, N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of viral particles, thereby mitigating the infection.

Pharmacokinetics

The compound’s inhibitory activity against 3cl pro suggests that it may have sufficient bioavailability to exert its therapeutic effects .

Result of Action

The inhibition of the 3CL pro enzyme by N-(8H-indeno[1,2-d]thiazol-2-yl)-3-phenylpropanamide results in a decrease in SARS-CoV-2 viral replication . This can lead to a reduction in the severity of COVID-19 symptoms and potentially contribute to the recovery of infected individuals.

未来方向

The preliminary results provide a unique prototype for the development of novel inhibitors against SARS-CoV-2 3CL pro . Future research could focus on optimizing the structure of the compound to enhance its inhibitory activity and reduce potential side effects. Additionally, further studies are needed to evaluate the compound’s efficacy in vivo.

属性

IUPAC Name |

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2OS/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-15-9-5-4-8-14(15)12-16(18)23-19/h1-9H,10-12H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEWKFYLEBCYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

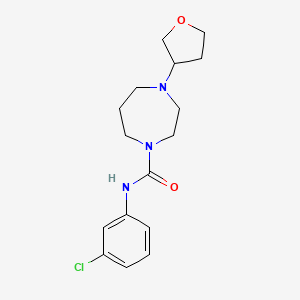

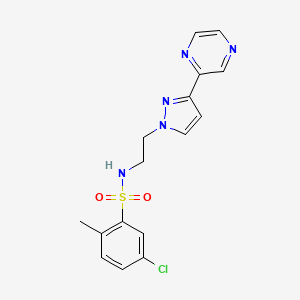

![[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl](2-naphthyl)methanone](/img/structure/B2947290.png)

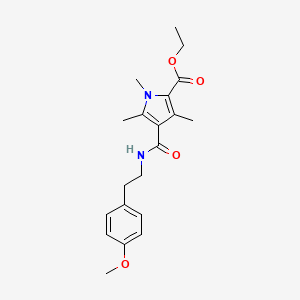

![([4-(4-Bromophenoxy)butyl]sulfanyl)formonitrile](/img/structure/B2947296.png)

![Ethyl 2-[[2-(4-methylpiperidin-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2947299.png)

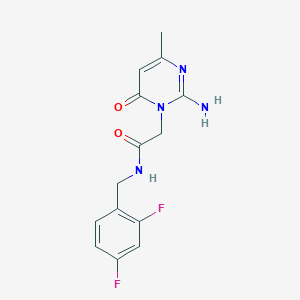

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2947300.png)

![2-(2,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2947301.png)

![3-[(Furan-2-ylmethyl)sulfanyl]prop-2-enoic acid](/img/structure/B2947306.png)

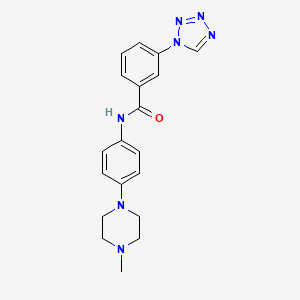

![ethyl (3Z)-3-[2-(1,3-benzothiazol-2-yl)hydrazin-1-ylidene]-4,4,4-trifluorobutanoate](/img/structure/B2947312.png)